molecular formula C16H17N3O3 B2875385 2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one CAS No. 685109-50-6

2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one

Cat. No. B2875385
CAS RN: 685109-50-6
M. Wt: 299.33
InChI Key: CKKILLUVAIFCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Novel Alkaloidal Systems : A study by Nagarajan et al. (1994) explored the condensation of dihydroisoquinoline with nicotinoyl chloride, leading to the formation of novel alkaloidal systems like 2,3-dimethoxy-8H-isoquino[2,1-b][2,7] naphthyridin-8-one, showing potential biogenetic relevance to natural alkaloids Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994.

  • Formation of Isoquinoline Derivatives : Hassaneen et al. (2013) reported the synthesis of derivatives like pyrazolo[5,1-a] isoquinoline, which showed in vitro antitumor activities. This highlights the potential of 2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one as a precursor in medicinal chemistry Hassaneen, Wardkhan, & Mohammed, 2013.

  • Synthetic Approaches in Chemical Research : Rivalle et al. (1979) and Lal et al. (1984) demonstrated different synthetic approaches involving pyrido and pyrimido isoquinoline derivatives, highlighting the versatility of such compounds in chemical synthesis Rivalle, Ducrocq, & Bisagni, 1979; Lal, Dohadwalla, Dadkar, D'sa, & de Souza, 1984.

Potential Biomedical Applications

  • Cytotoxicity Studies : Deady and Rodemann (2001) conducted cytotoxicity studies on benzimidazo[2,1-a]isoquinolines, indicating the potential of isoquinoline derivatives in cancer research Deady & Rodemann, 2001.

  • Antitumor and Antiviral Activities : Various studies have shown the antitumor and antiviral potential of isoquinoline derivatives, suggesting possible therapeutic applications of compounds like this compound Mansour, Hassaneen, Mohammed, & Ghani, 2013; An’, Huang, Yang, Zhang, Li, Yao, & Gao, 2001.

Advanced Material Synthesis

  • Nanocatalysts and Heterogeneous Synthesis : Maleki (2014) described the use of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a catalyst for synthesizing isoquinoline derivatives, demonstrating the intersection of materials science and organic synthesis Maleki, 2014.

  • Heterocyclic Compound Synthesis : The formation of various heterocyclic compounds involving isoquinoline derivatives, as explored by Bogolyubov et al. (2004) and Kopchuk et al. (2015), showcases the role of these compounds in the development of new chemical entities Bogolyubov, Chernysheva, & Semenov, 2004; Kopchuk, Nikonov, Zyryanov, Kovalev, Taniya, Rusinov, & Chupakhin, 2015.

properties

IUPAC Name

4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-5-9-3-4-19-13(10(9)6-15(14)22-2)7-12-11(16(19)20)8-17-18-12/h5-6,8,13H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKILLUVAIFCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NN4)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325485
Record name 4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

685109-50-6
Record name 4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.